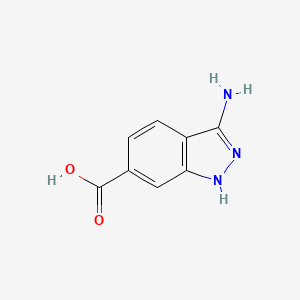

3-amino-1H-indazole-6-carboxylic Acid

描述

3-amino-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules .

作用机制

Target of Action

The primary targets of 3-amino-1H-indazole-6-carboxylic Acid are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in the treatment of diseases such as cancer .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the function of these kinases, which can lead to the treatment of diseases such as cancer .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the CHK1, CHK2, and SGK kinases

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth . For example, one derivative of the compound was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

生化分析

Biochemical Properties

3-amino-1H-indazole-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the breakdown of extracellular matrix components . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), both of which are critical mediators of inflammation . By affecting these pathways, the compound can alter cellular responses to inflammatory stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of COX-2, inhibiting its activity and reducing the production of pro-inflammatory mediators . Additionally, the compound can interact with transcription factors, leading to changes in gene expression that further modulate the inflammatory response . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have indicated that the compound can sustain its anti-inflammatory effects without significant loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and anticancer activities without significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been observed . These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in inflammation and cancer .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters and can accumulate in tissues with high metabolic activity . This distribution pattern is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites in sufficient concentrations.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments, which can influence its activity and function. The compound has been found to accumulate in the cytoplasm and nucleus, where it can interact with various biomolecules involved in gene expression and signal transduction . Post-translational modifications, such as phosphorylation, can further regulate its localization and activity, directing it to specific cellular compartments .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-indazole-6-carboxylic acid typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound .

化学反应分析

Types of Reactions

3-amino-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .

科学研究应用

Biological Activities

Antitumor Activity

Recent studies have highlighted the antitumor potential of 3-amino-1H-indazole-6-carboxylic acid and its derivatives. For instance, one derivative demonstrated significant inhibitory effects against the K562 cell line with an IC50 value of 5.15 µM, indicating its potential as a lead compound for developing new anticancer drugs . The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression, particularly through the inhibition of Bcl-2 family proteins and activation of pro-apoptotic pathways .

Renal Cancer Research

Another area of interest is the anti-renal cancer activity exhibited by compounds containing the indazole moiety. Molecular docking studies have shown that these compounds interact favorably with targets associated with renal cancer, suggesting that they may serve as effective therapeutic agents against this disease . The binding affinities and molecular interactions have been rigorously evaluated using computational methods, enhancing our understanding of their efficacy.

Pharmaceutical Applications

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals. For example, it is involved in producing granisetron and lonidamine, both of which are used in treating nausea and certain cancers . The synthesis process for these drugs benefits from the structural characteristics provided by the indazole framework, allowing for modifications that enhance their pharmacological properties.

Case Study 1: Anticancer Drug Development

A recent study synthesized novel indazole derivatives based on this compound. These derivatives were tested for their cytotoxic effects on cancer cell lines. Results indicated that certain compounds had enhanced potency compared to existing treatments, demonstrating their potential for further development into clinical candidates .

Case Study 2: Molecular Docking Analysis

In another investigation focused on renal cancer, researchers utilized molecular docking software to assess the interaction between novel indazole derivatives and specific protein targets linked to cancer progression. The study identified several candidates with promising binding energies, indicating strong potential for therapeutic intervention in renal cancer treatment .

相似化合物的比较

Similar Compounds

- 1H-indazole-3-carboxylic acid

- 2H-indazole-3-carboxylic acid

- 3-amino-1H-indazole-1-carboxamide

Uniqueness

3-amino-1H-indazole-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and carboxylic acid groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

生物活性

3-Amino-1H-indazole-6-carboxylic acid is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antifungal treatments. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and structural characteristics influencing its activity.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_8N_4O_2, with a molecular weight of approximately 208.19 g/mol. The compound features an amino group at the 3-position and a carboxylic acid at the 6-position of the indazole ring, which are critical for its biological interactions.

Antitumor Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines. Specifically, the compound has been noted to interact with key regulatory proteins involved in cell cycle progression and apoptosis pathways.

In a study focusing on related indazole derivatives, it was found that these compounds could modulate the expression of apoptotic markers such as Bcl-2 and Bax, promoting cell death in cancerous cells. The ability to induce apoptosis in K562 leukemia cells was observed with an IC50 value indicating effective inhibition at low concentrations .

Antifungal Activity

This compound has also been evaluated for its antifungal properties. In vitro studies demonstrated effectiveness against various Candida species, including Candida albicans and Candida glabrata. The minimum inhibitory concentration (MIC) values were determined to assess its potency against these pathogens. For example, certain derivatives showed MIC values as low as 1 mM against resistant strains of C. glabrata, suggesting that structural modifications can enhance antifungal activity .

Comparative Analysis of Biological Activity

A comparative analysis of structurally related compounds reveals variations in biological activity based on functional group modifications. The following table summarizes some related indazole derivatives and their biological activities:

| Compound Name | CAS Number | Antitumor Activity (IC50) | Antifungal Activity (MIC) |

|---|---|---|---|

| This compound | 871709-92-1 | 5.15 µM (K562) | 1 mM (C. glabrata) |

| 3-Nitro-1H-indazole-6-carboxylic acid | Not listed | Not specified | Not specified |

| 6-Nitro-1H-indazole-3-carboxylic acid | 857801-97-9 | Not specified | Moderate |

This table illustrates how different substitutions impact both antitumor and antifungal activities, emphasizing the importance of structural features in drug design.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticandidal Evaluation : A study evaluated various indazole derivatives against C. albicans and C. glabrata. The results indicated that modifications at the amino or carboxyl positions could significantly enhance antifungal efficacy .

- Antitumor Research : Another investigation focused on the effects of indazole derivatives on apoptosis in K562 cells. Results showed that compounds could effectively induce apoptosis through modulation of p53 and MDM2 pathways .

属性

IUPAC Name |

3-amino-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECZTEQDOQLSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469226 | |

| Record name | 3-amino-1H-indazole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871709-92-1 | |

| Record name | 3-amino-1H-indazole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。